An In-depth Technical Guide to 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde
An In-depth Technical Guide to 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is a pivotal heterocyclic building block in the fields of medicinal chemistry and organic synthesis. Its unique structural framework, featuring a substituted tetrahydroquinoline core, renders it a valuable precursor for the development of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis via the Vilsmeier-Haack reaction, and an exploration of its significant applications in drug discovery, particularly in the synthesis of kinase inhibitors and dopamine receptor antagonists. Spectroscopic data, based on closely related analogs, are presented to aid in its characterization. Furthermore, this document illustrates its role in modulating key signaling pathways implicated in cancer and neurological disorders, supported by diagrams generated using the DOT language.
Chemical and Physical Properties
1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is a light yellow to brown crystalline powder.[1] Its core structure consists of a tetrahydroquinoline moiety with a methyl group at the nitrogen (position 1) and a formyl group at position 6 of the aromatic ring. This combination of a saturated heterocyclic amine and an aromatic aldehyde makes it a versatile intermediate for further chemical modifications.[2]
Table 1: Physicochemical Properties of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃NO | [1] |
| Molecular Weight | 175.23 g/mol | [1] |
| CAS Number | 493-50-5 | [1] |
| Appearance | Light yellow to Brown crystalline powder | [1] |
| Melting Point | 28-29 °C | |
| Boiling Point | 219-221 °C @ 15 Torr | |
| Density | 1.102 g/cm³ | |
| Flash Point | 142.5 °C | |
| Refractive Index | 1.587 | |
| Storage | Store at 0-8 °C | [1] |
Synthesis and Experimental Protocols
The most direct and efficient method for the synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is the Vilsmeier-Haack formylation of 1-methyl-1,2,3,4-tetrahydroquinoline. This reaction introduces a formyl group onto an electron-rich aromatic ring using a Vilsmeier reagent, which is typically prepared from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3]
General Workflow for Vilsmeier-Haack Formylation
Detailed Experimental Protocol (Adapted from General Vilsmeier-Haack Procedures)
This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of electron-rich aromatic compounds.[3][4][5]
Materials:
-
1-Methyl-1,2,3,4-tetrahydroquinoline
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane or Ethyl acetate for extraction
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF (3-5 equivalents). Cool the flask to 0 °C in an ice-salt bath. Add POCl₃ (1.5-3 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature remains below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[5]
-
Formylation Reaction: Dissolve 1-methyl-1,2,3,4-tetrahydroquinoline (1 equivalent) in a minimal amount of anhydrous DCE and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto a large volume of crushed ice with vigorous stirring. Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Expected Key Features |
| ¹H NMR | - Aromatic protons in the 7.0-7.8 ppm region, showing characteristic splitting for a 1,2,4-trisubstituted benzene ring. - A singlet for the aldehyde proton around 9.5-10.0 ppm. - A singlet for the N-methyl protons around 2.8-3.0 ppm. - Triplets for the methylene protons at C2 and C4 of the tetrahydroquinoline ring. - A multiplet for the methylene protons at C3. (Based on data for 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid[6]) |
| ¹³C NMR | - A signal for the aldehyde carbonyl carbon around 190 ppm. - Aromatic carbon signals in the 120-150 ppm range. - A signal for the N-methyl carbon around 40 ppm. - Signals for the aliphatic carbons (C2, C3, C4) in the 20-50 ppm range. |
| IR Spectroscopy | - A strong C=O stretching vibration for the aldehyde at approximately 1680-1700 cm⁻¹. - C-H stretching vibrations for the aromatic and aliphatic protons. - C-N stretching vibrations. (Based on general IR data for quinolines[7]) |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 175.23. - Characteristic fragmentation patterns for tetrahydroquinolines, including loss of the methyl group and cleavage of the heterocyclic ring. |
Applications in Drug Discovery and Development
1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is a valuable intermediate in the synthesis of compounds targeting a range of therapeutic areas, primarily due to the established biological activity of the tetrahydroquinoline scaffold.[2]
Synthesis of Kinase Inhibitors
The quinoline core is a well-established scaffold for the design of kinase inhibitors.[8] Derivatives of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde can be elaborated to target key kinases in oncogenic signaling pathways, such as the PI3K/Akt/mTOR pathway. The aldehyde group provides a convenient handle for introducing diverse pharmacophores through reactions like reductive amination or Wittig reactions, enabling the exploration of structure-activity relationships to optimize potency and selectivity.[9][10]
Development of Dopamine Receptor Antagonists
The tetrahydroquinoline and the structurally related tetrahydroisoquinoline moieties are privileged scaffolds for ligands targeting dopamine receptors, particularly the D3 subtype. D3 receptor antagonists are being investigated for the treatment of various neurological and psychiatric disorders, including substance abuse and schizophrenia. The aldehyde functionality of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde can be used to build out the molecular structure to achieve high affinity and selectivity for the D3 receptor over other dopamine receptor subtypes.
Conclusion
1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is a highly valuable and versatile chemical intermediate with significant potential in the development of novel therapeutics. Its straightforward synthesis and the reactivity of its aldehyde group allow for extensive chemical derivatization. The demonstrated utility of the tetrahydroquinoline scaffold in potent kinase inhibitors and selective dopamine receptor antagonists underscores the importance of this compound in modern drug discovery programs. This technical guide serves as a foundational resource for researchers aiming to leverage the unique properties of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde in their synthetic and medicinal chemistry endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]
